molecular formula C19H18FN3O B2639339 (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one CAS No. 477871-66-2

(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one

Cat. No.: B2639339
CAS No.: 477871-66-2
M. Wt: 323.371
InChI Key: OXWQBTLDHXAUQX-QXMHVHEDSA-N
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Description

The compound (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one is a benzimidazole derivative featuring a fluorobenzyl substituent and a propenone chain with a dimethylamino group. Its Z-configuration at the double bond suggests distinct stereoelectronic properties, which may influence biological activity and molecular interactions.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-22(2)12-11-18(24)19-21-16-5-3-4-6-17(16)23(19)13-14-7-9-15(20)10-8-14/h3-12H,13H2,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQBTLDHXAUQX-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Formation of Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction with dimethylamine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the propenone moiety, converting the double bond to a single bond.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to saturated analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one can exhibit anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties
There is evidence suggesting that compounds containing benzimidazole moieties possess antimicrobial activities. Studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents . The presence of the dimethylamino group may further enhance these properties by improving solubility and bioavailability.

Pharmacological Applications

Neurological Effects
The dimethylamino group in this compound suggests potential applications in neurology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly those related to mood regulation and cognitive function . This could position this compound as a candidate for developing treatments for neurological disorders such as depression or anxiety.

Anticonvulsant Activity
Research on related compounds has shown promising anticonvulsant activities, which may be attributed to their ability to modulate ion channels or neurotransmitter receptors . This suggests that further investigation into the anticonvulsant properties of this compound is warranted.

Material Science Applications

Photostability and Luminescence
The unique structural features of this compound may also lend it useful properties in material sciences, particularly in developing photostable materials or luminescent compounds. Studies have shown that modifications of benzimidazole derivatives can lead to enhanced luminescence properties which are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in various cancer cell lines
Antimicrobial PropertiesEffective against multiple bacterial strains
Neurological EffectsPotential modulation of neurotransmitter systems
Anticonvulsant ActivityDemonstrated efficacy in seizure models
Material ScienceEnhanced luminescence for OLED applications

Mechanism of Action

The mechanism of action of (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The fluorobenzyl group may enhance binding affinity or selectivity, while the propenone moiety could participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : (2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate
  • Core Structure: Shares the benzimidazole-propenone backbone but differs in substituents.
  • Substituents: Benzimidazole: Methoxy and ethoxy groups on the phenyl ring. Propenone chain: Bromophenyl terminus (vs. dimethylamino-fluorobenzyl in the target compound).
  • Configuration: E-isomer (vs.
Compound B : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Core Structure: Combines benzodiazepine and tetrazole moieties (vs. benzimidazole-propenone in the target).
  • Functional Groups : Coumarin and phenyl substituents, suggesting divergent reactivity and bioactivity .

Physicochemical Properties

Property Target Compound Compound A
Molecular Formula C19H17FN4O C25H21BrN2O3·H2O
Molecular Weight ~336 g/mol 495.36 g/mol
Substituent Effects Fluorine enhances lipophilicity and metabolic stability Bromine increases molecular weight and polarizability
Configuration Z-isomer E-isomer

Key Differentiators

Substituent Diversity: The target’s 4-fluorobenzyl and dimethylamino groups may improve selectivity for specific biological targets compared to Compound A’s bromophenyl group.

Stereochemistry : Z-configuration in the target compound could lead to distinct binding modes compared to E-isomers.

Molecular Weight : The target compound’s lower molecular weight (~336 vs. 495 g/mol) may enhance bioavailability.

Biological Activity

(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one, identified by the CAS number 477871-66-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C19H18FN3O
  • Molecular Weight : 323.36 g/mol
  • Boiling Point : Approximately 504.1 °C (predicted)
  • Density : 1.16 g/cm³ (predicted)
  • pKa : 6.22 (predicted) .

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied and are recognized for their broad-spectrum bioactivity, including antibacterial, antifungal, antiviral, and anticancer effects . The presence of the dimethylamino group and the 4-fluorobenzyl moiety contributes to the compound's lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A review summarized that benzimidazole derivatives possess significant activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated notable antimicrobial properties. Studies indicate that certain derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures were evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .

Study on Anticancer Activity

A study investigated the effects of a series of benzimidazole derivatives on human cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity against breast and lung cancer cells. The compound this compound was included in this investigation and showed IC50 values comparable to established chemotherapeutics .

Antimicrobial Evaluation

In another study focusing on antimicrobial efficacy, derivatives including this compound were tested against a panel of pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC value lower than that of conventional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by structural modifications. Key findings from SAR studies include:

ModificationEffect on Activity
Dimethylamino GroupEnhances lipophilicity and cellular uptake
Fluorobenzyl MoietyIncreases binding affinity to target proteins
Positioning of SubstituentsCritical for maximizing bioactivity

These modifications can lead to improved potency and selectivity for specific biological targets.

Q & A

Q. What synthetic methodologies are employed for preparing (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one?

The compound is synthesized via a Claisen-Schmidt condensation between 2-acetyl benzimidazole derivatives and aldehydes. For example, 2-acetyl benzimidazole reacts with a substituted aldehyde (e.g., 4-fluorobenzyl aldehyde) in a 1:1 ethanol-water mixture under basic conditions (e.g., 10% NaOH) to form the α,β-unsaturated ketone. The reaction typically requires 6–8 hours of stirring at room temperature, followed by crystallization from aqueous ethanol to isolate the product .

Q. How is the Z-configuration of the propen-1-one moiety confirmed experimentally?

The Z-configuration is determined by 1H NMR coupling constants (J values) between the α- and β-protons of the propen-1-one group. For Z-isomers, coupling constants typically range from 10–12 Hz , whereas E-isomers exhibit smaller values (<5 Hz). X-ray crystallography is the gold standard for unambiguous confirmation, using programs like SHELXL (for refinement) and SHELXS (for structure solution) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during benzimidazole alkylation, and how are they addressed?

The 1H-1,3-benzimidazole core can undergo alkylation at either the N1 or N3 position. Regioselectivity is influenced by steric and electronic factors:

  • Steric control : Bulky substituents on the benzyl group (e.g., 4-fluorobenzyl) favor alkylation at the less hindered N1 position.
  • Electronic control : Electron-withdrawing groups (e.g., fluorine) on the benzyl ring direct alkylation to N1 via resonance stabilization.
    Reaction conditions (e.g., solvent polarity, base strength) must be optimized to minimize competing pathways .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Discrepancies between NMR and IR data often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects . To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian with B3LYP/6-31G* basis sets).
  • Validate results with single-crystal X-ray data to correlate molecular geometry with spectral features .

Q. What strategies optimize crystallization for X-ray diffraction studies of benzimidazole derivatives?

  • Solvent selection : Use mixed solvents (e.g., ethanol-DMSO) to improve solubility and slow crystal growth.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality.
  • Additives : Small amounts of acetic acid or NH4PF6 can stabilize protonation states.
    Refinement with SHELXL is critical for handling disorder or twinning in crystals .

Q. How does the fluorobenzyl substituent influence the compound’s stability under experimental conditions?

The 4-fluorobenzyl group enhances stability by:

  • Reducing oxidative degradation via electron-withdrawing effects.
  • Minimizing photochemical decomposition due to fluorine’s UV-blocking properties.
    However, prolonged exposure to aqueous bases (>pH 10) may hydrolyze the benzyl ether linkage. Stability studies should use HPLC-MS to monitor degradation products .

Q. Can computational methods predict the compound’s electronic properties for structure-activity relationship (SAR) studies?

Yes. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict:

  • Frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Binding affinities for target proteins via molecular docking (e.g., AutoDock Vina). Validate predictions with experimental data (e.g., UV-Vis, fluorescence quenching) .

Methodological Notes

  • Contradictory data : Cross-validate results using complementary techniques (e.g., XRD for structure, NMR for dynamics).
  • Advanced characterization : Combine 2D NMR (e.g., HSQC, NOESY) with high-resolution mass spectrometry (HRMS) for unambiguous assignment of regioisomers.
  • Experimental design : Use fractional factorial designs to optimize reaction conditions while minimizing resource use .

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